Azlocillin(1-)

Description

Historical Context and Evolution of Azlocillin(1-) and its Derivatives

The story of Azlocillin(1-) is rooted in the broader narrative of penicillin development, a scientific journey to modify the original penicillin structure to overcome its limitations.

Azlocillin(1-) is a semi-synthetic penicillin, meaning it is derived from the natural penicillin nucleus (6-aminopenicillanic acid) but has been chemically modified in a laboratory. drugbank.comnih.govdrugcentral.org Developed in the 1970s, it is specifically a derivative of ampicillin (B1664943). drugbank.comnih.gov This modification was part of a concerted effort by scientists to enhance the activity of penicillins against a wider range of bacteria, especially the challenging Gram-negative organisms that were resistant to earlier forms of penicillin. nih.gov The result was a new antibiotic with a broad spectrum of antibacterial activity. oup.comnih.gov

Azlocillin(1-) is classified as an acylureido penicillin, a subgroup of beta-lactam antibiotics. uobaghdad.edu.iqloinc.org This class, which also includes mezlocillin (B1676548) and piperacillin (B28561), is characterized by the presence of a ureido group in the side chain of the penicillin structure. nih.gov This structural feature is significant because it enhances the penetration of the antibiotic through the cell wall of Gram-negative bacteria, contributing to its extended spectrum of activity. nih.gov The acylureido penicillins represented a major advancement over earlier penicillins like carbenicillin (B1668345), demonstrating greater activity against certain Gram-negative bacilli. uobaghdad.edu.iq

A key feature of Azlocillin(1-) is its potent activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen. patsnap.commedtigo.com This places it firmly within the category of extended-spectrum, or antipseudomonal, penicillins. wikipedia.org This group of antibiotics was specifically developed to combat infections caused by Pseudomonas and other difficult-to-treat Gram-negative bacteria. nih.gov Research has consistently shown that Azlocillin(1-) is highly active against P. aeruginosa, including many strains that are resistant to other penicillins such as carbenicillin and ticarcillin (B1683155). oup.comnih.govasm.org Its efficacy against P. aeruginosa is a defining characteristic of its antimicrobial profile.

Table 1: Comparative Activity of Antipseudomonal Penicillins against P. aeruginosa

| Antibiotic | Class | Relative In Vitro Activity against P. aeruginosa |

|---|---|---|

| Carbenicillin | Carboxypenicillin | Baseline |

| Ticarcillin | Carboxypenicillin | More active than Carbenicillin |

| Azlocillin(1-) | Acylureido Penicillin | More active than Carbenicillin and Ticarcillin |

| Mezlocillin | Acylureido Penicillin | Less active against P. aeruginosa than Azlocillin (B1666447) asm.org |

| Piperacillin | Acylureido Penicillin | As active as, or slightly more active than, Azlocillin |

Classification within Acylureido Penicillins

Research Significance of Azlocillin(1-) in Antimicrobial Science

The importance of Azlocillin(1-) extends beyond its historical clinical use. It remains a valuable tool for researchers studying bacterial pathogenesis and developing new antibiotics.

Azlocillin(1-) exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. patsnap.comcymitquimica.com Like other beta-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. drugbank.commedtigo.compatsnap.com This disruption leads to a weakened cell wall and ultimately cell lysis and death. patsnap.com

Its significance in research stems from its effectiveness against a broad spectrum of Gram-negative bacteria. toku-e.com The chemical structure of Azlocillin(1-), particularly its zwitterionic nature, allows it to penetrate the outer membrane of Gram-negative bacteria more effectively than many other penicillins by passing through porin channels. patsnap.com This allows it to reach the PBPs located in the periplasmic space. patsnap.com However, its utility is challenged by the production of beta-lactamase enzymes by some bacteria, which can hydrolyze the beta-lactam ring and inactivate the antibiotic. patsnap.comoup.com This dynamic between the antibiotic and bacterial resistance mechanisms makes Azlocillin(1-) a key subject in studies aimed at understanding and overcoming antibiotic resistance.

Table 2: Spectrum of Activity for Azlocillin(1-)

| Bacterial Group | Activity | Examples of Susceptible Organisms |

|---|---|---|

| Gram-negative Bacteria | High | Pseudomonas aeruginosa, Escherichia coli, Haemophilus influenzae toku-e.comebi.ac.uk |

| Gram-positive Bacteria | Moderate | Enterococci oup.comloinc.org |

| Anaerobic Bacteria | Moderate | Many obligate anaerobes oup.comnih.gov |

The study of Azlocillin(1-) and the resistance mechanisms that have evolved against it provides crucial knowledge for the development of new antibiotics. Understanding how modifications to the penicillin side chain, such as the acylureido group in azlocillin, affect spectrum and potency informs the rational design of novel beta-lactam agents. nih.govuobaghdad.edu.iq For instance, the susceptibility of Azlocillin(1-) to certain beta-lactamases spurred the development of combination therapies, where it is paired with a beta-lactamase inhibitor to protect the antibiotic from degradation. patsnap.com

More recently, research has uncovered novel potential for Azlocillin(1-). Studies have investigated its efficacy against drug-tolerant persisters of Borrelia burgdorferi, the bacterium that causes Lyme disease. toku-e.com Findings have suggested that azlocillin can effectively kill stationary phase B. burgdorferi and that combination treatment with cefotaxime (B1668864) is effective against doxycycline-tolerant forms of the bacteria in vitro. nih.gov This line of inquiry demonstrates that even established antibiotics like Azlocillin(1-) can serve as a foundation for developing new therapeutic strategies against persistent and challenging infections. nih.govnih.gov

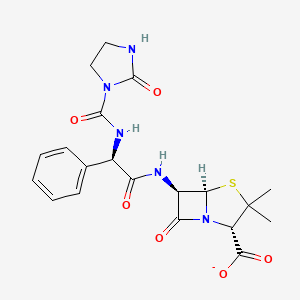

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N5O6S- |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/p-1/t11-,12-,13+,16-/m1/s1 |

InChI Key |

JTWOMNBEOCYFNV-NFFDBFGFSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C |

Origin of Product |

United States |

Molecular Mechanism of Azlocillin 1 Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The integrity of the bacterial cell wall is paramount for survival, and its synthesis is a complex process involving multiple enzymes. Azlocillin(1-), like other β-lactam antibiotics, specifically interferes with the final steps of this pathway, leading to a compromised cell wall and ultimately, cell death. patsnap.comnih.gov

The bacterial cell wall is primarily composed of peptidoglycan, a mesh-like polymer of sugars and amino acids. patsnap.com The synthesis of this structure involves the cross-linking of peptidoglycan strands, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). nih.govpatsnap.com Azlocillin(1-) directly inhibits this crucial cross-linkage step. nih.gov By preventing the proper assembly of the peptidoglycan layer, the antibiotic weakens the cell wall, rendering the bacterium susceptible to osmotic lysis. nih.govpatsnap.com

Azlocillin(1-)'s primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes located on the inner surface of the bacterial cytoplasmic membrane. nih.govnih.govdrugbank.combasicmedicalkey.com These proteins, particularly transpeptidases, are responsible for the final steps of peptidoglycan synthesis. patsnap.comcitizendium.org

The effectiveness of Azlocillin(1-) and other β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine terminal of the peptidoglycan precursor molecules. patsnap.comnih.gov The strained β-lactam ring of Azlocillin(1-) mimics this natural substrate, allowing it to bind to the active site of the PBP transpeptidase enzyme. patsnap.commdpi.com This molecular mimicry leads to the acylation of a critical serine residue within the PBP active site, forming a stable and inactive penicilloyl-enzyme complex. nih.govmdpi.comnih.gov

| Target Organism | Penicillin-Binding Protein (PBP) Target | Reference |

| Escherichia coli | PBP 3 | nih.gov |

| Staphylococcus aureus | PBPs 1, 2, and 3 | nih.gov |

| Pseudomonas aeruginosa | PBP3 | nih.gov |

| Clostridium perfringens | PBP 3 and 4 | nih.gov |

The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened and defective cell wall. patsnap.comnih.gov Without a properly formed cell wall, the bacterium cannot withstand the high internal osmotic pressure, resulting in swelling and eventual rupture, a process known as lysis. patsnap.comdrugbank.com This bactericidal outcome is particularly effective against actively growing and dividing bacteria, as they are continuously synthesizing new cell wall material. patsnap.compatsnap.com

In addition to directly inhibiting cell wall synthesis, the bactericidal action of Azlocillin(1-) may also involve the activity of bacterial autolytic enzymes, or autolysins. nih.govdrugbank.com These enzymes are naturally present in bacteria and are involved in the normal turnover and remodeling of the cell wall. It is thought that the disruption of cell wall synthesis by Azlocillin(1-) can lead to a loss of control over these autolysins. nih.govdrugbank.com This dysregulation may result in excessive degradation of the existing peptidoglycan, further contributing to the weakening of the cell wall and subsequent bacterial lysis. nih.gov Some evidence suggests that Azlocillin(1-) might interfere with an inhibitor of these autolysins, thereby promoting their destructive activity. nih.govdrugbank.com

Penicillin-Binding Protein (PBP) Inhibition by Azlocillin(1-)

Prevention of Peptidoglycan Cross-Linking and Polymerization

: Structural Biology of PBP Interactions

The antimicrobial activity of Azlocillin(1-), an acylureido-penicillin, is fundamentally linked to its ability to inhibit bacterial cell wall synthesis. This is achieved through the targeted inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the transpeptidation reactions that create the cross-links in the peptidoglycan layer. The interaction between Azlocillin(1-) and PBPs is a complex process governed by structural compatibility, leading to the formation of a stable, inactivated enzyme complex.

Covalent Acyl-Enzyme Complex Formation: Insights from Crystal Structures

Crystallographic studies have provided high-resolution insights into how Azlocillin(1-) binds to and inactivates PBPs. A key target of azlocillin (B1666447) is PBP3 from Pseudomonas aeruginosa. researchgate.netproteopedia.orgnih.gov The binding process culminates in the formation of a covalent acyl-enzyme complex, effectively rendering the enzyme non-functional. researchgate.netwikipedia.org

The core of Azlocillin(1-)'s inhibitory action is the formation of a covalent bond with a highly conserved serine residue within the active site of the PBP. wikipedia.orgnih.gov In P. aeruginosa PBP3, this crucial residue is Serine 294 (S294). researchgate.netproteopedia.orgnih.govresearchgate.net The process begins with the nucleophilic attack by the hydroxyl group of S294 on the carbonyl carbon of Azlocillin(1-)'s β-lactam ring. nih.gov This attack leads to the irreversible opening of the strained β-lactam ring and the formation of a stable ester linkage between the drug and the enzyme. researchgate.netnih.gov This acylation event traps the enzyme in an inactive state, preventing it from carrying out its natural function of peptidoglycan cross-linking. wikipedia.org

Crystal structures of the P. aeruginosa PBP3-azlocillin complex have explicitly shown this covalent bond, with clear electron density maps confirming the linkage to S294. researchgate.netresearchgate.net The stability of this complex is significant; studies comparing wild-type PBP3 with an S294A (serine to alanine) mutant demonstrated that the increased thermal stability of the protein upon azlocillin binding is entirely dependent on this covalent attachment. researchgate.netproteopedia.orgnih.govacs.org

The precise positioning and reactivity of the active site serine are orchestrated by other conserved motifs within the PBP transpeptidase domain. researchgate.netmikrobiyolbul.orgnih.gov Three key motifs are universally present: SXXK, SXN, and K(S/T)G(T). nih.govnih.govmicrobialcell.comresearchgate.netnih.gov

SXXK Motif: This motif, containing the active site serine (S294 in PBP3), is located at the base of the binding cleft. nih.govnih.gov

SXN Motif: In the PBP3-azlocillin complex, residues from this motif, specifically S349 and N351, form critical hydrogen bonds with the inhibitor. nih.gov These interactions help to correctly orient the azlocillin molecule for the nucleophilic attack and stabilize the resulting acyl-enzyme complex. researchgate.netmikrobiyolbul.org Specifically, S349 interacts with the nitrogen of the thiazolidine (B150603) ring, and N351 hydrogen bonds with a carbonyl oxygen of the azlocillin side chain. nih.gov

KSGT Motif: This motif also plays a crucial role in binding. nih.gov Its residues contribute to the formation of the oxyanion hole, which stabilizes the negative charge that develops on the carbonyl oxygen of the β-lactam ring during the nucleophilic attack, thereby facilitating the acylation reaction. nih.gov

These conserved motifs work in concert to create a highly specific binding pocket that recognizes β-lactam antibiotics, leading to their efficient inactivation of the enzyme. nih.govmikrobiyolbul.org

Covalent Linkage to Active Site Serine (e.g., S294 of PBP3)

Comparative Analysis of Azlocillin(1-) Binding Affinities and Acylation Kinetics (e.g., with Enterococcus faecium PBP5)

The efficacy of a β-lactam antibiotic is not uniform across all bacterial species or even all PBPs within a single bacterium. This variation is due to differences in binding affinity (how tightly the drug binds) and acylation kinetics (how quickly it forms the covalent bond).

A comparative study on a soluble form of PBP5 from Enterococcus faecium, a bacterium known for antibiotic resistance, provides a clear example. nih.gov E. faecium PBP5 is a low-affinity PBP that contributes to resistance against many β-lactams. researchgate.netnih.govrcsb.org However, studies revealed that azlocillin demonstrated a significantly greater affinity for this resistant PBP compared to other penicillins like piperacillin (B28561) and ampicillin (B1664943). nih.gov

The following table summarizes the comparative binding affinities and acylation rates for several β-lactams against E. faecium PBP5.

| Antibiotic | Apparent Ki (μM) nih.gov | Apparent k2 (M-1s-1) nih.gov |

| Azlocillin | 7 ± 0.3 | 15 ± 4 |

| Piperacillin | 36 ± 3 | 2.2 |

| Ampicillin | 51 ± 10 | 1.8 |

| Meropenem | 51 ± 15 | 0.14 ± 0.02 |

| Bocillin-FL | Not Reported | 1.1 |

| Benzylpenicillin | >1000 | Not Reported |

| Carbenicillin (B1668345) | >1000 | Not Reported |

| Ticarcillin (B1683155) | >1000 | Not Reported |

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. k2 (acylation rate constant) measures the speed of covalent bond formation; a higher value indicates faster acylation.

As the data shows, azlocillin not only has the lowest Ki, indicating the strongest binding affinity, but also the highest acylation rate (k2), making it the most potent inactivator of E. faecium PBP5 among the tested penicillins. nih.govresearchgate.net This enhanced activity is attributed to the specific interactions of its acylureido side chain, which modeling suggests penetrates deeper into the PBP5 active site. nih.gov

In Silico Modeling of Azlocillin(1-) Interactions with Bacterial Protein Targets (e.g., Borrelia burgdorferi PBP-3Bb)

In addition to crystallographic and kinetic studies, computational or in silico modeling has become a valuable tool for predicting and analyzing drug-target interactions. Such methods have been employed to study the binding of Azlocillin(1-) to PBPs from bacteria where experimental structures are not yet available, such as Borrelia burgdorferi, the causative agent of Lyme disease. researchgate.netnih.govstanford.edudovepress.com

Researchers have used homology modeling to predict the three-dimensional structure of PBP-3Bb from B. burgdorferi. nih.gov Subsequent molecular docking simulations were performed to assess the binding of azlocillin to this modeled protein. The results predicted a strong binding affinity, with a calculated binding energy of -8.5 kcal/mol. researchgate.netnih.gov

The in silico model identified several key interactions responsible for this strong binding:

| Interacting Residue in PBP-3Bb | Type of Interaction |

| GLN459 | Hydrogen Bond nih.gov |

| LYS507 | Hydrogen Bond nih.gov |

| ASN523 | Hydrogen Bond nih.gov |

| GLY567 | Hydrogen Bond nih.gov |

| GLN671 | Hydrogen Bond nih.gov |

These computational findings suggest that PBP-3Bb is a potential target for azlocillin, corroborating experimental observations of azlocillin's effectiveness against B. burgdorferi. researchgate.netnih.gov While in silico models require experimental validation, they provide powerful hypotheses about molecular mechanisms and can guide the development of new therapeutic agents. scholarsresearchlibrary.comscienceopen.com

Spectrum of Antimicrobial Activity and in Vitro Potency of Azlocillin 1

Efficacy Profiles against Diverse Bacterial Taxa

Gram-Positive Bacterial Susceptibility.oup.comoup.comoup.com

Unlike some other penicillins with a primary focus on Gram-negative bacteria, azlocillin (B1666447) maintains a considerable degree of potency against Gram-positive organisms. oup.comoup.comnih.gov

Azlocillin is effective against non-resistant Gram-positive cocci. nih.gov Streptococci, excluding enterococci, are generally very susceptible, with most strains inhibited by 1.0 mg/l or less. oup.com Against these streptococci, azlocillin is approximately eight-fold more active than carbenicillin (B1668345) or ticarcillin (B1683155). oup.com Its activity against enterococci is also notable, with some studies showing it to be the most active agent against this group, inhibiting 80% of isolates at ≤1 mg/l. nih.govoup.com The activity of azlocillin against penicillin-susceptible Staphylococcus aureus is comparable to that of ticarcillin and carbenicillin; however, it is less active than penicillin G. sci-hub.se It is important to note that penicillin-resistant, β-lactamase-producing strains of S. aureus should be considered resistant to azlocillin. sci-hub.se

Table of Mentioned Compounds

| Compound Name |

|---|

| Azlocillin(1-) |

| Ticarcillin |

| Carbenicillin |

| Ampicillin (B1664943) |

| Mezlocillin (B1676548) |

| Piperacillin (B28561) |

| Penicillin G |

| Cefotaxime (B1668864) |

| Latamoxef |

| Cefoperazone |

| Cefamandole |

| Amikacin |

| Gentamicin |

| Pirbenicillin |

| Moxalactam |

| Cefsulodin |

| Cefuroxime |

| Oxacillin |

| Methicillin (B1676495) |

Notable Activity against Enterococci

Azlocillin(1-) demonstrates significant in vitro activity against enterococci, a group of bacteria that are often resistant to cephalosporins. wikipedia.orgwikidoc.orgnih.gov Studies have shown it to be one of the most effective beta-lactam antibiotics against these organisms. nih.govoup.com

In a study evaluating the in-vitro activity of various beta-lactam antibiotics against enterococci, azlocillin, along with mezlocillin and piperacillin, was identified as one of the most effective agents. nih.gov Another study involving 1900 clinical isolates found azlocillin to be the most active agent against enterococci, inhibiting 80% of isolates at a concentration of ≤ 1 mg/l. nih.gov A separate investigation of 347 urine isolates of enterococci determined that azlocillin and mezlocillin were the most active agents, with a Minimum Inhibitory Concentration (MIC) for 90% of isolates (MIC90) of 0.78 micrograms/ml. nih.gov This was more potent than ampicillin and vancomycin, which had an MIC90 of 1.56 micrograms/ml. nih.gov

The activity of azlocillin against enterococci is comparable to that of penicillin G, and it is considered to be about ten times more active than carbenicillin or ticarcillin against this group of bacteria. sci-hub.se Specifically, against Enterococcus faecalis, azlocillin has demonstrated high activity, with one study showing it inhibited 99.5% of the tested strains. oup.com However, while the Minimum Inhibitory Concentrations (MIC) are low, the Minimum Bactericidal Concentrations (MBC) have been found to be significantly higher. oup.com

Table 1: In Vitro Activity of Azlocillin(1-) and Other Antibiotics Against Enterococci

| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Azlocillin | 347 | - | 0.78 | nih.govasm.org |

| Mezlocillin | 347 | - | 0.78 | nih.govasm.org |

| Ampicillin | 347 | - | 1.56 | nih.govasm.org |

| Piperacillin | 347 | - | 1.56 | nih.govasm.org |

| Vancomycin | 347 | - | 1.56 | nih.govasm.org |

| Azlocillin | 1900 | - | ≤1 (80% inhibited) | nih.gov |

Modulators of In Vitro Antimicrobial Efficacy

The in vitro effectiveness of Azlocillin(1-) can be significantly influenced by several experimental conditions, including the pH of the environment, the density of the bacterial inoculum, and the composition of the growth medium.

Influence of Environmental pH on Azlocillin(1-) Activity

The activity of Azlocillin(1-) is pH-dependent. Research indicates that its antimicrobial efficacy increases as the pH becomes more alkaline. asm.org This has been observed against various bacteria, including E. coli, K. pneumoniae, and P. aeruginosa. asm.org For instance, studies on Helicobacter pylori have shown that the bactericidal activity of some beta-lactam antibiotics is greater at a neutral or slightly alkaline pH. nih.gov The activity of many antibiotics can be affected by pH, which can influence their stability and ability to penetrate bacterial cells. mst.eduresearchgate.net

Impact of Inoculum Density on Bacterial Susceptibility

The density of the bacterial inoculum has a marked effect on the measured in vitro susceptibility to Azlocillin(1-). nih.govoup.com A phenomenon known as the "inoculum effect" is observed, where an increase in the number of bacteria used for testing leads to a significant increase in the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net

For Azlocillin(1-), a large inoculum effect has been demonstrated, particularly against Pseudomonas aeruginosa. nih.govnih.gov When the inoculum size is increased from 10⁵ colony-forming units (CFU)/ml to 10⁷ CFU/ml, Azlocillin(1-) may fail to inhibit the growth of gram-negative bacilli. asm.org This effect is also seen with other ureido-penicillins like piperacillin and mezlocillin and is more pronounced compared to carboxy-penicillins such as carbenicillin and ticarcillin. sci-hub.senih.govoup.com The presence of beta-lactamases in larger bacterial populations is a potential explanation for this phenomenon. sci-hub.senih.gov

Effects of Growth Medium Composition on Azlocillin(1-) Potency

The composition of the growth medium can also modulate the in vitro potency of Azlocillin(1-), although this effect appears to be less pronounced than that of pH or inoculum size. asm.org One study found that variations in the growth medium had little effect on the activity of azlocillin against E. coli and K. pneumoniae. asm.org However, isolates of P. aeruginosa were slightly more susceptible when tested in nutrient broth. asm.org

In contrast, a study on Bartonella species showed a significant impact of the growth medium on antibiotic susceptibility. researchgate.netnih.govnih.gov In an enrichment medium, azlocillin was highly potent with a MIC of 0.01 µg/mL, whereas it was ineffective in the standard insect media. researchgate.netnih.govnih.gov This highlights the importance of considering the specific growth requirements of the target organism when evaluating antibiotic efficacy.

Advanced In Vitro Studies on Azlocillin(1-) against Persister Phenotypes

Recent research has focused on the activity of Azlocillin(1-) against "persister" cells, which are dormant, drug-tolerant variants of bacteria that are thought to be responsible for the recalcitrance of chronic infections.

Eradication of Drug-Tolerant Borrelia burgdorferi Persisters

Borrelia burgdorferi, the causative agent of Lyme disease, can form persister cells that are not effectively killed by standard antibiotic treatments like doxycycline (B596269) and amoxicillin. drtoddmaderis.com This drug tolerance is believed to contribute to the lingering symptoms experienced by some patients, a condition known as Post-Treatment Lyme Disease Syndrome (PTLDS). nih.govresearchgate.net

Several in vitro studies have identified Azlocillin(1-) as a promising candidate for eradicating these persister forms of B. burgdorferi. In a high-throughput screening of an FDA-approved drug library, azlocillin was found to be effective against both the growing and stationary-phase (persister) forms of the bacteria. drtoddmaderis.com Subsequent research confirmed that azlocillin could completely kill late-log phase and 7-10 day old stationary phase cultures of B. burgdorferi. nih.govresearchgate.nettoku-e.com

Furthermore, Azlocillin(1-) has demonstrated efficacy against doxycycline-tolerant B. burgdorferi persisters. nih.govresearchgate.netnih.gov In vitro studies showed that azlocillin, both alone and in combination with cefotaxime, effectively killed these drug-tolerant bacteria. nih.govtoku-e.com These findings suggest that azlocillin could be a valuable agent in treating persistent Lyme disease. researchgate.netneurosciencenews.com

Table 2: Efficacy of Azlocillin(1-) against Borrelia burgdorferi Persisters

| Study Focus | Key Finding | Reference |

|---|---|---|

| High-throughput screening | Azlocillin effective against growing and stationary-phase B. burgdorferi. | drtoddmaderis.com |

| In vitro efficacy against persisters | Azlocillin completely kills late-log and stationary phase B. burgdorferi. | nih.govresearchgate.nettoku-e.com |

| Activity against doxycycline-tolerant persisters | Azlocillin, alone and with cefotaxime, effectively kills doxycycline-tolerant B. burgdorferi. | nih.govtoku-e.comnih.gov |

| In vivo efficacy | Azlocillin showed good efficacy against B. burgdorferi in a mouse model. | nih.govresearchgate.net |

Synergistic Antimicrobial Strategies with Azlocillin(1-) in vitro (e.g., Combination with Cefotaxime)

The combination of different β-lactam antibiotics, such as the ureidopenicillin Azlocillin and the third-generation cephalosporin (B10832234) Cefotaxime, has been explored as a strategy to broaden the spectrum of activity and potentially achieve synergistic effects against various bacterial pathogens. oup.comoup.com In vitro studies examining the interaction between Azlocillin and Cefotaxime have yielded varied results, with outcomes ranging from synergy to indifference and occasionally antagonism, depending on the bacterial species being tested. oup.comoup.com

Further investigations into the efficacy of this combination have been conducted across a range of clinically relevant bacteria. Studies involving various Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa, reported that the combination of Azlocillin and Cefotaxime rarely resulted in either complete synergy or antagonism. oup.comoup.com However, when compared to combinations containing an aminoglycoside like amikacin, the Azlocillin-Cefotaxime pairing was found to be less synergistic against E. coli and K. pneumoniae in models of infection in neutropenic mice. nih.govasm.org

In a different context, the combination of Azlocillin and Cefotaxime has shown promise against drug-tolerant forms of bacteria. researchgate.net Specifically, this combination was found to be effective in killing doxycycline-tolerant Borrelia burgdorferi in vitro, suggesting a potential strategy for addressing persistent infections. researchgate.net

The table below presents the in vitro susceptibility of various bacterial isolates to Azlocillin and Cefotaxime individually, providing a baseline for understanding their activity before combination. The data is derived from a study that evaluated their minimum inhibitory concentrations (MIC) against a panel of 197 bacterial isolates. asm.org

Table 1: In Vitro Susceptibility of Bacterial Isolates to Azlocillin and Cefotaxime

| Organism | No. of Isolates | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| E. coli | 26 | Azlocillin | 4-256 | 8 | 128 |

| Cefotaxime | <0.06-0.25 | 0.06 | 0.12 | ||

| Klebsiella spp. | 26 | Azlocillin | 8->256 | 64 | >256 |

| Cefotaxime | <0.06-16 | 0.25 | 8 | ||

| Proteus mirabilis | 25 | Azlocillin | <0.5-16 | 1 | 4 |

| Cefotaxime | <0.06-0.12 | <0.06 | 0.06 | ||

| Pseudomonas aeruginosa | 39 | Azlocillin | 2-128 | 8 | 64 |

| Cefotaxime | 2->128 | 16 | 128 | ||

| Serratia spp. | 18 | Azlocillin | 32->256 | 128 | >256 |

| Cefotaxime | 0.25->128 | 0.5 | >128 | ||

| Staphylococcus aureus | 50 | Azlocillin | <0.5-128 | 1 | 64 |

| Cefotaxime | 1-128 | 4 | 8 | ||

| Data sourced from a 1981 study on the in vitro susceptibility of 197 bacterial isolates. asm.org | |||||

| MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. | |||||

| MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |

Mechanisms of Bacterial Resistance to Azlocillin 1

Beta-Lactamase-Mediated Inactivation of Azlocillin(1-)

The most prevalent mechanism of resistance to azlocillin (B1666447) involves the production of beta-lactamase enzymes. patsnap.com These enzymes effectively neutralize the antibiotic by hydrolyzing its core beta-lactam ring, rendering it incapable of inhibiting bacterial cell wall synthesis. patsnap.comagscientific.comfrontiersin.org

Biochemical Basis of Beta-Lactam Ring Hydrolysis

The beta-lactam ring is the structural cornerstone of all penicillin antibiotics, including azlocillin. wikipedia.orgbasicmedicalkey.com This four-membered ring mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, the building blocks of the bacterial cell wall. patsnap.commdpi.com This mimicry allows azlocillin to bind to the active site of penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan layer. patsnap.compatsnap.com By inhibiting PBPs, azlocillin disrupts cell wall synthesis, leading to bacterial cell death. patsnap.compatsnap.com

Beta-lactamase enzymes counteract this by catalyzing the hydrolysis of the amide bond within the beta-lactam ring. frontiersin.orgwikipedia.org This process involves the nucleophilic attack of a serine residue in the active site of the beta-lactamase on the carbonyl carbon of the beta-lactam ring, forming a transient acyl-enzyme intermediate. frontiersin.org A water molecule then hydrolyzes this intermediate, breaking open the beta-lactam ring and releasing the inactivated antibiotic and the regenerated enzyme. frontiersin.org This enzymatic destruction of the beta-lactam ring prevents azlocillin from binding to its PBP targets, thus conferring resistance. patsnap.comreactgroup.org

Several classes of beta-lactamases exist, with varying specificities for different beta-lactam antibiotics. frontiersin.orgmdpi.com Azlocillin is susceptible to inactivation by a number of these enzymes, including the common TEM-1 beta-lactamase found in Escherichia coli and other gram-negative bacteria. oup.com

Research on Beta-Lactamase Inhibitors as Adjuvants to Azlocillin(1-)

To combat beta-lactamase-mediated resistance, research has focused on the use of beta-lactamase inhibitors in combination with azlocillin. patsnap.comnih.gov These inhibitors are structurally similar to beta-lactam antibiotics and act as "suicide substrates" for beta-lactamase enzymes. They bind to the active site of the beta-lactamase, often irreversibly, thereby protecting the partner antibiotic from degradation. agscientific.com

Studies have investigated the synergistic effects of combining azlocillin with various beta-lactamase inhibitors against beta-lactamase-producing strains of bacteria. For instance, clavulanic acid and sulbactam (B1307) have shown the ability to enhance the activity of azlocillin against certain carbenicillin-resistant Pseudomonas aeruginosa strains that produce specific types of beta-lactamases. nih.gov

A study investigating the effects of clavulanic acid and sulbactam in combination with azlocillin against carbenicillin-resistant Pseudomonas aeruginosa producing different beta-lactamases yielded the following results:

| Beta-Lactamase Produced | Synergy with Azlocillin + Clavulanic Acid | Synergy with Azlocillin + Sulbactam |

| TEM-1 | Yes | Yes |

| TEM-2 | Yes | Yes |

| PSE-1 | Yes | Yes |

| PSE-2 | No | No |

| PSE-3 | Yes | Yes |

| PSE-4 | Yes | Yes |

| OXA-1 | No | Yes |

| OXA-2 | No | Yes |

| OXA-3 | No | Yes |

| Data derived from a study on beta-lactamase-producing, carbenicillin-resistant Pseudomonas aeruginosa. nih.gov |

Another beta-lactamase inhibitor, tazobactam (B1681243) (formerly YTR 830), has also demonstrated synergistic activity when combined with azlocillin against various members of the Enterobacteriaceae family that produce different classes of beta-lactamases. nih.gov These findings underscore the potential of beta-lactamase inhibitors to restore the efficacy of azlocillin against resistant bacteria. sci-hub.se

Target Site Alterations: Modifications in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance to azlocillin involves alterations in its target site, the penicillin-binding proteins (PBPs). patsnap.comresearchgate.net These modifications reduce the binding affinity of azlocillin to the PBPs, thereby diminishing its inhibitory effect on cell wall synthesis. patsnap.complos.org

Mutational Alterations Reducing Azlocillin(1-) Binding Affinity

Spontaneous mutations in the bacterial genes that encode for PBPs can lead to amino acid substitutions within the protein structure. plos.orgresearchgate.net These mutations, particularly those occurring in or near the active site of the PBP, can alter its conformation. mdpi.com This altered conformation can hinder the ability of azlocillin to bind effectively to the active site serine residue. mdpi.comresearchgate.net As a result, the transpeptidase activity required for cell wall cross-linking can proceed even in the presence of the antibiotic, leading to resistance. plos.org This mechanism has been observed in various bacteria, including Pseudomonas aeruginosa and Streptococcus pneumoniae. mdpi.comwikipedia.org Research has shown that specific ureidopenicillins, including azlocillin, are potent inhibitors of PBP2 from multidrug-resistant Neisseria gonorrhoeae, highlighting the importance of PBP interactions. acs.org

Acquisition of Alternate or Low-Affinity PBP Variants

In addition to mutational changes in existing PBPs, bacteria can acquire genes that encode for entirely new PBP variants with intrinsically low affinity for beta-lactam antibiotics. reactgroup.orgmdpi.com A classic example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. reactgroup.org PBP2a has a very low affinity for most beta-lactam antibiotics, rendering the bacteria resistant to these drugs. While this is the primary mechanism for methicillin (B1676495) resistance, the principle of acquiring low-affinity PBPs is a recognized resistance strategy. reactgroup.orgmdpi.com In Enterococcus faecium, the expression of a low-affinity PBP5 is a key factor in its intrinsic resistance to many beta-lactam antibiotics. nih.govresearchgate.net Studies have shown that azlocillin has a greater affinity for the PBP5 of E. faecium compared to other penicillins like piperacillin (B28561) and ampicillin (B1664943), indicating the nuanced interactions between different beta-lactams and PBP variants. researchgate.net

Reduced Intracellular Accumulation

For azlocillin to be effective, it must first reach its PBP targets located in the periplasmic space of Gram-negative bacteria. plos.org A reduction in the intracellular concentration of the antibiotic can, therefore, lead to resistance. This is primarily achieved through two mechanisms: decreased permeability of the outer membrane and active efflux of the drug from the cell. patsnap.comresearchgate.net

The outer membrane of Gram-negative bacteria contains protein channels called porins, which allow for the passive diffusion of molecules like azlocillin into the periplasm. basicmedicalkey.complos.org Mutations that lead to a decrease in the number of porin channels or alterations in their structure can restrict the entry of azlocillin, thereby lowering its intracellular concentration. plos.orgacs.org Azlocillin, being a larger molecule with bulky side chains, has been shown to have a lower permeation rate through some porin channels. plos.org

Furthermore, bacteria can possess efflux pumps, which are membrane proteins that actively transport antibiotics and other substances out of the cell. patsnap.commdpi.com Overexpression of these pumps can effectively reduce the intracellular accumulation of azlocillin to sub-inhibitory levels, contributing to resistance. patsnap.commdpi.com This mechanism often works in concert with other resistance strategies, such as beta-lactamase production, to achieve higher levels of resistance. plos.org The reduced permeability of the cell membrane is a known resistance mechanism in Pseudomonas aeruginosa against azlocillin. nih.gov

Efflux Pump Systems Conferring Azlocillin(1-) Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like Azlocillin(1-), from the cell. reactgroup.orgnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs). reactgroup.orgnih.gov The overexpression of these pumps is a significant mechanism of both intrinsic and acquired multidrug resistance in Gram-negative bacteria. nih.govasm.org

Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Cell Division (RND) superfamily being particularly prominent in Gram-negative bacteria. nih.govmdpi.com RND pumps, such as the AcrAB-TolC system in Escherichia coli and its homolog MexAB-OprM in Pseudomonas aeruginosa, are tripartite systems that span the inner membrane, periplasm, and outer membrane, effectively creating a channel to expel drugs directly out of the bacterium. mdpi.commicrobiologyresearch.org

Research has shown that Azlocillin(1-) itself can induce the expression of these efflux pump genes. asm.org In P. aeruginosa, Azlocillin(1-) has been identified as an inducer of the mexAB-oprM operon, which encodes the MexAB-OprM efflux pump. asm.org This pump contributes to the intrinsic resistance of P. aeruginosa to a variety of antibiotics, including several β-lactams. nih.govasm.org The ability of these pumps to recognize and transport a broad range of structurally diverse molecules is a key factor in their contribution to the multidrug resistance (MDR) phenotype. mdpi.comfrontiersin.org

Table 1: Key Efflux Pump Systems Involved in Azlocillin(1-) Resistance

| Efflux Pump System | Bacterial Species | Family | Role in Resistance |

|---|---|---|---|

| MexAB-OprM | Pseudomonas aeruginosa | RND | Contributes to intrinsic and acquired resistance to Azlocillin(1-) and other β-lactams. nih.govasm.org Its expression can be induced by Azlocillin(1-). asm.org |

| AcrAB-TolC | Escherichia coli and other Enterobacteriaceae | RND | A major MDR pump that expels a wide variety of compounds, contributing to resistance against many β-lactams. nih.govfrontiersin.org |

Outer Membrane Permeability and Porin Channel Modulation

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, regulating the influx of substances into the cell. mdpi.comdovepress.comnih.gov For hydrophilic antibiotics like Azlocillin(1-) to reach their periplasmic targets, they must traverse this membrane, primarily through water-filled protein channels known as porins. mdpi.compatsnap.comnih.gov Consequently, modifications to the outer membrane that reduce its permeability represent a critical mechanism of antibiotic resistance. dovepress.comresearchgate.net

Changes in Porin Expression Limiting Azlocillin(1-) Uptake in Gram-Negative Bacteria

Bacteria can develop resistance by altering the expression or structure of their porin channels, thereby limiting the uptake of antibiotics. patsnap.commdpi.com A common strategy observed in clinical isolates is the reduction in the quantity of porin proteins, particularly the larger, non-specific porins like OmpF in E. coli, which restricts the entry of various antibiotics, including β-lactams. nih.govmdpi.comscispace.com

In the case of Azlocillin(1-), its zwitterionic nature facilitates its passage through the porin channels of Gram-negative bacteria. patsnap.com However, resistance can emerge when bacteria decrease the expression of these channels. patsnap.com Studies on P. aeruginosa suggest that strains exhibiting higher intrinsic resistance may lack specific channels that allow for the efficient diffusion of certain β-lactams like Azlocillin(1-). asm.org This decrease in porin expression effectively lowers the intracellular concentration of the antibiotic, contributing to resistance, often in conjunction with other mechanisms like enzymatic degradation or active efflux. scispace.com

Table 2: Porin Modulation Strategies in Gram-Negative Bacteria

| Mechanism | Description | Impact on Azlocillin(1-) |

|---|---|---|

| Reduced Porin Expression | A regulatory decrease in the production of porin proteins (e.g., OmpF, OmpC). mdpi.comscispace.com | Limits the primary entry pathway for Azlocillin(1-) into the periplasmic space, reducing its intracellular concentration. patsnap.com |

| Porin Mutation | Structural changes in the porin protein that constrict the channel or alter its selectivity. mdpi.comscispace.com | Can impair the functional properties of the channel, hindering the passage of Azlocillin(1-). scispace.com |

| Porin Loss/Shift | Complete loss of a specific porin type or a shift from expressing larger, more permeable porins to smaller, more restrictive ones. scispace.com | Significantly decreases outer membrane permeability to hydrophilic antibiotics like Azlocillin(1-). nih.govscispace.com |

Molecular Epidemiology and Evolution of Azlocillin(1-) Resistance

The spread and evolution of resistance to Azlocillin(1-) are driven by the remarkable genetic adaptability of bacteria. The acquisition of resistance genes through horizontal transfer and the accumulation of multiple resistance mechanisms within a single organism are central to this process.

Horizontal Gene Transfer Mechanisms in Resistance Dissemination

Horizontal gene transfer (HGT) is a primary mechanism by which bacteria share genetic material, including antibiotic resistance genes, across different species and genera. lakeforest.edureactgroup.org This process allows for the rapid dissemination of resistance traits throughout bacterial populations. The main mechanisms of HGT are:

Conjugation: The transfer of genetic material, often plasmids, between bacterial cells in direct contact. lakeforest.edureactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.org

Transformation: The uptake and incorporation of free DNA from the environment into a bacterial genome. lakeforest.edureactgroup.org

Resistance genes, such as those encoding β-lactamase enzymes that degrade Azlocillin(1-), are frequently located on mobile genetic elements like plasmids and transposons. lakeforest.eduresearchgate.net These elements can be readily transferred between bacteria, facilitating the spread of resistance. lakeforest.edu For instance, the acquisition of genes for β-lactamases via HGT is a well-established mechanism of resistance to β-lactam antibiotics. researchgate.net Some studies have even suggested that antibiotics like Azlocillin(1-) can induce prophages, potentially promoting the HGT of resistance genes. psu.edu

Multifactorial Resistance Mechanisms to Azlocillin(1-)

Resistance to Azlocillin(1-), particularly in clinically significant pathogens like P. aeruginosa, is rarely due to a single mechanism. researchgate.net Instead, it is typically multifactorial, resulting from the combined action of several resistance strategies. patsnap.comresearchgate.netresearchgate.net The interplay between different mechanisms can lead to high levels of resistance that are difficult to overcome.

Common combinations of resistance mechanisms include:

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Azlocillin(1-), rendering it inactive. patsnap.comnih.gov

Reduced Permeability: Decreased uptake of the drug due to alterations in porin channels. patsnap.comresearchgate.netresearchgate.net

Active Efflux: Increased expression of efflux pumps that actively remove Azlocillin(1-) from the cell. patsnap.comresearchgate.netresearchgate.net

Target Modification: Alterations in the penicillin-binding proteins (PBPs) that reduce their binding affinity for Azlocillin(1-). patsnap.comresearchgate.net

The co-existence of these mechanisms creates a formidable barrier to the antibiotic's action. For example, a reduction in outer membrane permeability can work synergistically with an efflux pump; the reduced influx of the drug makes it easier for the pump to maintain a low intracellular concentration. asm.org Similarly, the slow entry of the antibiotic coupled with enzymatic degradation in the periplasm can effectively protect the target PBPs. This multifactorial nature underscores the challenge of combating resistance to Azlocillin(1-) and other β-lactams. researchgate.netwikipedia.org

Chemical Synthesis and Structural Modifications of Azlocillin 1

Synthetic Methodologies for Azlocillin(1-)

The synthesis of Azlocillin(1-) primarily involves the acylation of 6-aminopenicillanic acid (6-APA) with a complex side chain. wikipedia.org Various strategies have been developed to optimize this process, focusing on precursor selection, reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Condensation Reactions Utilizing Key Precursors (e.g., Ampicillin (B1664943) Trihydrate)

A common and practical synthetic route to Azlocillin (B1666447) involves a condensation reaction utilizing readily available precursors. One notable method employs Ampicillin Trihydrate as a starting material. google.com In this process, Ampicillin Trihydrate is reacted with an activated derivative of 2-oxoimidazolidine-1-carboxylic acid, such as 1,3-dimethyl-2-chloro-1-imidazolinium chloride, in an aqueous phase. wikipedia.orggoogle.com This condensation reaction attaches the ureido-phenylacetyl moiety to the 6-amino position of the penicillin core, forming Azlocillin. google.com

An alternative synthesis involves the direct condensation of a substituted phenylglycine analogue, activated with a reagent like 1,3-dimethyl-2-chloro-1-imidazolinium chloride, with 6-APA. wikipedia.org

Optimization of Reaction Conditions and Solvent Systems (e.g., Aqueous Phase, Isopropanol (B130326)/Water Crystallization)

The efficiency and scalability of Azlocillin(1-) synthesis are highly dependent on the optimization of reaction conditions and the choice of solvent systems. Conducting the initial condensation reaction in an aqueous phase offers advantages in terms of cost and environmental impact. google.comgoogle.com The pH of the reaction mixture is a critical parameter that must be carefully controlled, typically within a range of 6.0 to 7.5, to facilitate the condensation while minimizing degradation of the β-lactam ring. google.com

Following the reaction, the product is often isolated and purified through crystallization. An effective and industrially viable method utilizes an isopropanol/water system for crystallization. google.com This specific solvent system has been shown to produce crystalline particles of an appropriate size for industrial-scale production, leading to high yield and purity of Azlocillin. google.com The process generally involves acidifying the reaction mixture to a pH of approximately 2.0-3.0 to induce crystallization. google.com

Purification and Isolation Techniques for Azlocillin(1-) and its Salts

After crystallization, the solid Azlocillin is separated from the reaction mixture by filtration. google.com The isolated solid is then typically washed to remove residual impurities. A 25% isopropanol water solution has been effectively used for this washing step. google.com The purified Azlocillin is then dried, often under vacuum, to yield the final product. google.com

For pharmaceutical applications, Azlocillin is often converted to its sodium salt to enhance its solubility and stability. This can be achieved by reacting the purified Azlocillin acid with a sodium source, such as sodium hydroxide. google.com The resulting Azlocillin sodium can then be isolated, for instance, by freeze-drying or by crystallization from a suitable solvent system like ethanol/water. google.com Techniques like high-performance liquid chromatography (HPLC) are employed for the analysis of the final product and its degradation products to ensure quality and purity. uni-regensburg.de

Structure-Activity Relationship (SAR) of Azlocillin(1-) Analogs

The antimicrobial potency and spectrum of Azlocillin(1-) are intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective penicillin derivatives.

Impact of Side Chain Modifications on Antimicrobial Potency (e.g., R1 Modifications)

The R1 side chain, the acylamino group at the C6 position of the penam (B1241934) core, is a major determinant of the antibacterial activity of penicillins. frontiersin.orgasm.org In Azlocillin, the complex ureido-phenylacetyl side chain plays a critical role in its potent activity, particularly against Gram-negative bacteria like P. aeruginosa. wikipedia.orgacs.org

Studies comparing Azlocillin with other penicillins, such as piperacillin (B28561) and ampicillin, have highlighted the importance of this specific side chain. Azlocillin demonstrates a greater affinity for Penicillin-Binding Protein 5 (PBP5) from Enterococcus faecium compared to piperacillin and ampicillin. nih.govnih.gov This enhanced affinity is attributed to the unique interactions of its ureido side chain within the active site of the PBP. nih.gov The additional ureido moiety is suggested to penetrate deeper into the active site of PBP5. nih.gov

The rate of acylation, the process by which the β-lactam antibiotic covalently binds to and inactivates the PBP, is also significantly influenced by the R1 side chain. Azlocillin exhibits a more rapid acylation rate against PBP5 compared to ampicillin and meropenem, further contributing to its efficacy. nih.govnih.gov

Rational Design of Azlocillin(1-) Derivatives with Improved PBP Interaction

The primary mechanism of action of β-lactam antibiotics, including Azlocillin, involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.comwikipedia.org By forming a stable acyl-enzyme complex with the active site serine of PBPs, these antibiotics disrupt cell wall construction, leading to bacterial cell lysis. nih.govpatsnap.com

The rational design of novel Azlocillin derivatives focuses on modifying its structure to enhance its interaction with PBPs, particularly in resistant bacterial strains. nih.gov Structural studies of PBP3 from P. aeruginosa in complex with Azlocillin have provided detailed insights into the binding interactions. nih.gov These studies reveal that the β-lactam ring is covalently bound to the catalytic serine residue (S294), and other key residues within the active site form hydrogen bonds with the inhibitor. nih.gov

This structural information is invaluable for designing new analogs with improved affinity and inhibitory activity. For instance, modifications to the R1 side chain can be explored to create more potent inhibitors that can overcome resistance mechanisms. nih.gov The goal is to develop derivatives that can more effectively bind to and inactivate the PBPs of both susceptible and resistant bacteria. nih.gov

Development of Novel Beta-Lactam Scaffolds Inspired by Azlocillin(1-)

The core structure of Azlocillin(1-), a member of the acylureidopenicillin class, has served as a foundational model for the continued development of beta-lactam antibiotics. Research efforts have focused on leveraging its broad-spectrum activity, particularly against challenging pathogens, while seeking to enhance its properties. The exploration of novel beta-lactam scaffolds inspired by this chemical backbone aims to expand the spectrum of activity, improve stability against bacterial resistance enzymes, and refine pharmacokinetic profiles. These investigations often involve comparative analyses with structurally similar compounds and strategic molecular modifications to counteract evolving resistance mechanisms. wikipedia.orgresearchgate.net

Comparative Studies with Other Acylampicillin Derivatives (e.g., Mezlocillin (B1676548), Piperacillin)

Azlocillin(1-) belongs to the ureidopenicillin group, alongside Mezlocillin and Piperacillin. taylorandfrancis.com These semisynthetic penicillins share the same basic 6-aminopenicillanic acid (6-APA) core but differ in their acyl side chains, which significantly influences their antibacterial spectrum and potency. wikipedia.orgshutterstock.com Azlocillin is an acyl derivative of ampicillin, and its structure is closely related to that of mezlocillin and piperacillin. wikipedia.orgdrugbank.com

Comparative in vitro studies have been crucial in delineating the specific activities of these derivatives against a wide array of clinical bacterial isolates.

Activity against Pseudomonas aeruginosa : Azlocillin and piperacillin consistently demonstrate superior activity against P. aeruginosa when compared to mezlocillin, carbenicillin (B1668345), or ticarcillin (B1683155). nih.govmdedge.comnih.gov

Activity against Enterobacteriaceae : Piperacillin and mezlocillin generally exhibit the most potent activity against species such as Escherichia coli, Klebsiella spp., and Proteus mirabilis. nih.govacpjournals.org Azlocillin is considered less active than mezlocillin against this family of bacteria. mdedge.com

Activity against Gram-positive organisms : Azlocillin and mezlocillin have shown greater activity against enterococci than piperacillin. tandfonline.com

The spectrum of piperacillin is noted to encompass the activities of both azlocillin and mezlocillin combined, with the exception of its comparatively lower potency against certain Gram-positive organisms. tandfonline.com These differences in activity are highlighted by their Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | Azlocillin(1-) | 16 | 64 |

| Mezlocillin | 32 | >64 | |

| Piperacillin | 4 | 32 | |

| Escherichia coli | Azlocillin(1-) | 16 | 64 |

| Mezlocillin | 4 | 32 | |

| Piperacillin | 2 | 16 | |

| Klebsiella spp. | Azlocillin(1-) | 32 | >64 |

| Mezlocillin | 8 | >64 | |

| Piperacillin | 8 | 64 | |

| Enterococcus spp. | Azlocillin(1-) | 4 | 16 |

| Mezlocillin | 2 | 8 | |

| Piperacillin | 16 | 32 |

Data compiled from multiple in vitro studies. nih.govmdedge.comtandfonline.com MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Strategies for Overcoming Existing Resistance Mechanisms through Structural Modification

The clinical efficacy of Azlocillin(1-) and other beta-lactam antibiotics is primarily threatened by the production of beta-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered beta-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.net Strategies to overcome this resistance often involve structural modifications inspired by the scaffolds of existing antibiotics like Azlocillin(1-).

Key Strategies Include:

Development of Beta-Lactamase-Stable Antibiotics : One approach involves modifying the core beta-lactam structure or its side chains to sterically hinder the binding of beta-lactamase enzymes. While Azlocillin(1-) itself is susceptible to various beta-lactamases, its scaffold informs the design of newer generations of penicillins and cephalosporins with enhanced stability. nih.govresearchgate.net The goal is to create a molecule that can still effectively bind to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis but is a poor substrate for destructive enzymes. researchgate.net

Combination with Beta-Lactamase Inhibitors : This is one of the most successful strategies. It involves co-administering a beta-lactam antibiotic with a molecule that inhibits beta-lactamase enzymes. mdpi.com For instance, piperacillin, which is structurally related to Azlocillin(1-), is frequently combined with tazobactam (B1681243), a beta-lactamase inhibitor. taylorandfrancis.com Tazobactam itself contains a beta-lactam ring and acts as a "suicide inhibitor," irreversibly binding to the beta-lactamase and protecting the partner antibiotic from degradation. mdpi.com This approach restores the activity of the primary antibiotic against many resistant bacterial strains. Similar combinations, such as aztreonam-avibactam, are being developed to combat even more resistant pathogens, including those producing metallo-beta-lactamases. frontiersin.org

Exploration of Novel Scaffolds : The limitations of classical bicyclic beta-lactam frameworks have prompted research into fundamentally different structures. researchgate.net Monobactams, such as aztreonam, represent a significant departure, featuring a monocyclic beta-lactam ring. researchgate.netfrontiersin.org This structural alteration makes them resistant to many beta-lactamases that readily hydrolyze penicillins. Research into such alternative scaffolds, which break away from the traditional penam structure of Azlocillin(1-), is crucial for developing antibiotics that can circumvent existing resistance mechanisms. researchgate.net The insights gained from the structure-activity relationships of older agents like Azlocillin(1-) help guide the design of these novel therapeutic agents. news-medical.net

Mechanistic Pharmacokinetic and Pharmacodynamic Investigations of Azlocillin 1 in Model Systems

Distribution Dynamics in Cellular and Subcellular Models

The distribution of azlocillin(1-) at the cellular and subcellular levels is a critical determinant of its antibacterial action. This section details its movement across bacterial membranes and its interactions within in vitro environments.

Membrane Penetration and Accumulation in Bacterial Cells (e.g., Porin Channel Traversal)

The entry of azlocillin (B1666447) into Gram-negative bacteria is a crucial first step for its antibacterial activity. mdpi.com Like other hydrophilic antibiotics, azlocillin traverses the outer membrane of these bacteria primarily through protein channels known as porins. patsnap.commdpi.com The zwitterionic nature of azlocillin facilitates its passage through these porin channels, allowing it to access the periplasmic space where its targets, the penicillin-binding proteins (PBPs), are located. patsnap.com

The ability of azlocillin to effectively penetrate the outer membrane is a key factor in its potency against Gram-negative organisms like Pseudomonas aeruginosa. patsnap.com However, bacteria can develop resistance by modifying these porin channels to reduce antibiotic influx. mdpi.com Studies have highlighted the specific interactions involved in the transport of azlocillin and other penicillins through these channels. mdpi.com The accumulation of azlocillin within the bacterial cell is a dynamic process, influenced by the rate of influx through porins and the potential for efflux by bacterial pumps. mdpi.comacs.org The ultimate concentration of azlocillin at the target site dictates the extent of PBP inhibition and subsequent bacterial cell lysis. patsnap.comdrugbank.com

Protein Binding Characteristics in In Vitro Media

In in vitro environments, such as plasma, azlocillin exhibits a low to moderate degree of binding to plasma proteins. drugbank.comnih.gov The reported binding percentage ranges from 20% to 46%, with some studies indicating it is concentration-dependent. drugbank.comnih.gov This relatively low protein binding means a significant fraction of the drug remains unbound and pharmacologically active, available to distribute into tissues and interact with bacterial targets.

The binding of azlocillin to proteins like albumin is a reversible process. The extent of this binding can influence the drug's distribution volume and elimination half-life. The unbound fraction is the portion of the drug that is free to exert its antibacterial effect.

Table 1: In Vitro Protein Binding of Azlocillin

| Parameter | Value | Reference |

| Plasma Protein Binding | 20% - 46% | drugbank.com |

| Concentration Dependence | Binding may be concentration-dependent | nih.gov |

Biotransformation and Elimination Pathways (Mechanistic Focus)

The body eliminates azlocillin through a combination of metabolic processes and excretion. Understanding these pathways at a mechanistic level is essential for a complete pharmacokinetic profile.

Enzymatic Metabolism in Model Hepatic Systems

While azlocillin is primarily eliminated unchanged by the kidneys, a portion of the drug undergoes biotransformation. nih.govdrugbank.com In model hepatic systems, which mimic the metabolic functions of the liver, azlocillin can be metabolized. wfsahq.org The liver is a primary site for drug metabolism, utilizing enzymatic systems like the cytochrome P450 family to convert compounds into more water-soluble forms for excretion. wfsahq.orgsigmaaldrich.comwikipedia.org

Renal Elimination Characteristics in Isolated Systems (e.g., Saturable Renal Tubular Secretion)

The predominant route of azlocillin elimination is through the kidneys. nih.govnih.gov Between 50% and 70% of an injected dose is recovered in the urine within 24 hours. nih.gov Renal elimination of azlocillin involves both glomerular filtration and active tubular secretion. knmu.edu.ua

Studies using isolated kidney systems and observations in humans suggest that the tubular secretion of azlocillin is a saturable process. This means that at higher drug concentrations, the transport mechanism can become saturated, leading to a slight dose-dependent increase in the plasma half-life. nih.gov Probenecid, a known inhibitor of renal tubular secretion, can decrease the excretion of azlocillin, leading to higher and more sustained plasma concentrations. drugbank.com This interaction confirms the role of active transport in the renal clearance of azlocillin.

Table 2: Renal Elimination Parameters of Azlocillin

| Parameter | Value | Reference |

| Percentage of Dose Excreted in Urine (24h) | 50% - 70% | nih.gov |

| Total Clearance | 150-200 ml/min | nih.gov |

| Renal Clearance | 100-140 ml/min | nih.gov |

| Elimination Half-life (Normal Renal Function) | 45 - 75 min | nih.gov |

| Elimination Half-life (End-stage Renal Failure) | up to 6-10 hours | nih.gov |

Biliary Excretion and Enteric Degradation in Gastrointestinal Models

In addition to renal excretion, azlocillin is also eliminated via the biliary system, with high concentrations of the drug found in the bile. nih.govdrugbank.com Biliary concentrations of azlocillin can be up to 15 times higher than corresponding plasma concentrations. nih.gov This significant biliary excretion contributes to the non-renal clearance of the drug.

Integration of Pharmacokinetic-Pharmacodynamic (PK/PD) Principles

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles is essential for predicting the antimicrobial efficacy of Azlocillin(1-). This approach links the drug's concentration-time course in the body to its bactericidal or bacteriostatic effects.

In Vitro PK/PD Modeling for Predicting Antimicrobial Efficacy

In vitro pharmacodynamic models are crucial tools for evaluating the antimicrobial effect of drugs like azlocillin. oup.com These models can be categorized as static, where the antibiotic concentration remains constant, or dynamic, where drug concentrations change over time to mimic in vivo conditions. oup.commdpi.com

Time-kill curve studies are a fundamental component of in vitro PK/PD modeling. These studies measure the rate and extent of bacterial killing over time at various antibiotic concentrations. For azlocillin, time-survival studies against Pseudomonas aeruginosa have shown an initial rapid killing phase, which is then followed by a period of stasis and eventual regrowth. nih.govnih.gov Unlike some other antibiotics, the initial killing rate of azlocillin was not found to be dependent on concentration. nih.govnih.gov

The minimum inhibitory concentration (MIC) is another key pharmacodynamic parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.gov Studies have shown that the MIC of azlocillin can be influenced by the inoculum size of the bacteria. For instance, with an inoculum of 10^5 organisms of P. aeruginosa, the MIC of azlocillin was 12.5 µg/ml; however, this increased to over 500 µg/ml when the inoculum size was raised to 10^7 organisms. asm.org The methodology used to determine the minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can also yield variable results for azlocillin. microbiologyresearch.orgnih.gov While some methods suggest azlocillin is bactericidal with an MBC to MIC ratio of 1.3-3, others indicate it may not be bactericidal in certain test conditions. microbiologyresearch.orgnih.gov However, sequential viable counts have demonstrated that at four times the MIC, azlocillin can significantly reduce viable bacterial counts. microbiologyresearch.orgnih.gov

| Parameter | Description | Relevance to Azlocillin(1-) |

| Time-Kill Curve | Measures the rate of bacterial killing over time. | Shows initial rapid killing by azlocillin followed by stasis and regrowth. nih.govnih.gov |

| MIC | Minimum inhibitory concentration. | Influenced by inoculum size for P. aeruginosa. asm.org |

| MBC | Minimum bactericidal concentration. | Results can vary depending on the testing methodology. microbiologyresearch.orgnih.gov |

Relationship between Exposure Metrics and Bactericidal Outcomes in Model Systems

The relationship between pharmacokinetic exposure metrics and the bactericidal or bacteriostatic effects of an antibiotic is crucial for optimizing dosing regimens. The three primary PK/PD indices used to predict antimicrobial efficacy are the ratio of the maximum concentration to the MIC (Cmax/MIC), the percentage of time the drug concentration remains above the MIC (%T>MIC), and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). nih.govasm.orgfrontiersin.org

For beta-lactam antibiotics like azlocillin, the duration of time that the drug concentration exceeds the MIC (%T>MIC) is generally considered the most important parameter for predicting efficacy. asm.orgelsevier.es This is because their bactericidal activity is time-dependent. For penicillins, a %T>MIC of approximately 50% of the dosing interval is often required for maximal effect. elsevier.es

While %T>MIC is the primary driver of efficacy for beta-lactams, the AUC/MIC ratio can also provide valuable information. nih.gov Studies have shown a correlation between the AUC/MIC ratio and the antibacterial effect for various antibiotics. researchgate.net For some drug classes, specific AUC/MIC targets have been established to predict maximal bactericidal activity. elsevier.es

It is important to note that the relationship between these PK/PD indices and clinical outcomes can be complex and influenced by various factors. frontiersin.org For azlocillin, in vitro studies have demonstrated its bactericidal activity, with sequential viable counts showing a significant reduction in bacteria at concentrations of 4 times the MIC. microbiologyresearch.orgnih.gov However, in some in vivo models, the effect of azlocillin was found to be limited and not dose-dependent, suggesting that in vitro results may not always perfectly predict in vivo efficacy. nih.gov

Analytical Methodologies for Azlocillin 1 Characterization and Quantification

Spectroscopic and Wet Chemical Quantification Techniques

Spectroscopic and titrimetric methods offer reliable and often rapid means for the quantification of Azlocillin(1-). These techniques are typically based on the chemical reactions of the azlocillin (B1666447) molecule, particularly the oxidation of its sulfur atom or the hydrolysis of the β-lactam ring.

Iodometric Titration Methods (e.g., utilizing Potassium Peroxomonosulfate)

A notable wet chemical method for the quantitative determination of Azlocillin(1-) involves an iodometric back-titration using potassium peroxomonosulfate (KHSO₅), often available as the triple salt 2KHSO₅·KHSO₄·K₂SO₄ (Oxone®), as an oxidizing agent. asiapharmaceutics.inforesearchgate.netwisdomlib.org The principle of this method lies in the S-oxidation of the azlocillin molecule by a known excess of potassium peroxomonosulfate. researchgate.net The reaction is typically carried out in an acidic medium (pH 2–4), where one mole of azlocillin reacts with one mole of KHSO₅. asiapharmaceutics.inforesearchgate.net The quantitative interaction is achieved in over a minute. asiapharmaceutics.inforesearchgate.net

The excess, unreacted potassium peroxomonosulfate is then determined by adding potassium iodide, which is oxidized to iodine. The liberated iodine is subsequently titrated with a standardized sodium thiosulfate (B1220275) solution, usually with starch as an indicator. The amount of azlocillin in the sample is calculated based on the difference between the initial amount of potassium peroxomonosulfate and the amount that reacted with the potassium iodide. This method has been successfully applied to the determination of azlocillin in pharmaceutical preparations like Securopen®. asiapharmaceutics.inforesearchgate.net Studies have shown good accuracy and reproducibility, with a relative standard deviation (RSD) reported to be in the range of 0.8% to 2.8%. asiapharmaceutics.inforesearchgate.netwisdomlib.org

Table 1: Key Parameters for Iodometric Titration of Azlocillin(1-)

| Parameter | Value/Condition | Source |

| Reagent | Potassium Peroxomonosulfate (KHSO₅) | asiapharmaceutics.inforesearchgate.net |

| pH | 2–4 | asiapharmaceutics.inforesearchgate.net |

| Stoichiometry | 1 mole Azlocillin : 1 mole KHSO₅ | asiapharmaceutics.inforesearchgate.net |

| Reaction Time | > 1 minute | asiapharmaceutics.inforesearchgate.net |

| Relative Standard Deviation (RSD) | 0.8–2.8% | asiapharmaceutics.inforesearchgate.netwisdomlib.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Assays (e.g., using Potassium Caroate)

UV-Vis spectrophotometry provides a simple and rapid alternative for the quantification of Azlocillin(1-). One such method involves the use of potassium caroate (the active component of Oxone®) as a reagent. researchgate.netasiapharmaceutics.info This assay is based on the kinetics of the conjugated reactions of S-oxidation and perhydrolysis of azlocillin in an alkaline medium. researchgate.netasiapharmaceutics.info The formation of a product that absorbs light at a specific wavelength, such as 275 nm or 300 nm, is monitored over time. researchgate.netnuph.edu.uaresearchgate.net

The rate of the increase in absorbance at this wavelength is proportional to the concentration of azlocillin in the sample. researchgate.net The method has been validated for the quantitative determination of azlocillin in pharmaceutical preparations. researchgate.netasiapharmaceutics.info At a pH of 2–3, the reaction stoichiometry is 1 mole of penicillin to 1 mole of KHSO₅, with the quantitative interaction occurring in over a minute. researchgate.net This spectrophotometric method has demonstrated good accuracy and reproducibility, with a reported relative standard deviation (RSD) ranging from 0.96% to 2.02%. researchgate.net

Table 2: Parameters for UV-Vis Spectrophotometric Assay of Azlocillin(1-)

| Parameter | Value/Condition | Source |

| Reagent | Potassium Caroate (KHSO₅) | researchgate.netasiapharmaceutics.info |

| Medium | Alkaline | researchgate.netasiapharmaceutics.info |

| Detection Wavelength | 275 nm or 300 nm | researchgate.netnuph.edu.uaresearchgate.net |

| pH (for reaction) | 2–3 | researchgate.net |

| Stoichiometry | 1 mole Azlocillin : 1 mole KHSO₅ | researchgate.net |

| Relative Standard Deviation (RSD) | 0.96–2.02% | researchgate.net |

Chromatographic Separation and Identification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of Azlocillin(1-) and its related substances, including impurities and degradation products.

Thin-Layer Chromatography (TLC) for Purity and Degradation Studies

Thin-Layer Chromatography (TLC) is a valuable and straightforward method for the qualitative analysis of Azlocillin(1-), particularly for assessing its purity and studying its degradation products. researchgate.netnih.gov The technique allows for the separation of azlocillin from its potential impurities and degradation products on a stationary phase, such as silica (B1680970) gel, with the help of a suitable mobile phase. researchgate.netnih.gov While specific mobile phases for azlocillin are not extensively detailed in the provided context, the general principle involves selecting a solvent system that provides good separation between the parent drug and its related compounds. researchgate.net The separated spots can be visualized under UV light or by using specific staining reagents. TLC is often used in conjunction with other analytical methods, such as HPLC, to confirm the separation of azlocillin from its degradation products before quantitative analysis. researchgate.net

Advanced Liquid Chromatography Techniques (e.g., HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and precise method for the quantitative analysis of Azlocillin(1-). nih.govnih.gov Reversed-phase HPLC is the most common mode used for this purpose. nih.gov

A typical HPLC method for azlocillin involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govmagtechjournal.com Detection is often performed using a UV detector at a wavelength where azlocillin exhibits strong absorbance, such as 220 nm and 254 nm. nih.gov An internal standard is frequently used to improve the precision and accuracy of the quantification. nih.gov

HPLC methods for azlocillin have been developed and validated for various matrices, including serum and aqueous solutions. nih.gov These methods are characterized by good linearity over a range of concentrations, high recovery rates (e.g., 90.4% to 110.5% from serum), and low limits of detection (e.g., 0.4 µg/mL). nih.gov The precision of these methods is typically high, with reported relative standard deviations of 4.2% at 50 µg/mL and 5.6% at 10 µg/mL. nih.gov The relatively short run times, often around 14 minutes, make HPLC suitable for routine analysis. nih.gov Furthermore, advanced techniques like two-dimensional HPLC (2D-HPLC) coupled with mass spectrometry (MS) have been employed for the detailed characterization of polymer impurities in azlocillin sodium for injection. magtechjournal.com

Table 3: Example of HPLC Method Parameters for Azlocillin(1-) Quantification

| Parameter | Condition | Source |

| Technique | Reversed-Phase HPLC | nih.gov |

| Column | C18 µBondapak (10-micron) | nih.gov |

| Mobile Phase | 45% (v/v) Methanol - 65% (v/v) Phosphate Buffer | nih.gov |

| Detection | Dual-wavelength UV (220 nm and 254 nm) | nih.gov |